(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
Description
“(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate” is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position and a diphenylcarbamate group at the 6-position of the benzofuran core.
Properties
Molecular Formula |
C32H27NO4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C32H27NO4/c1-32(2,3)23-16-14-22(15-17-23)20-29-30(34)27-19-18-26(21-28(27)37-29)36-31(35)33(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-21H,1-3H3/b29-20- |
InChI Key |
LIVDIPANHIFPLD-BRPDVVIDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The tert-butylbenzylidene moiety is introduced through a condensation reaction with a suitable aldehyde or ketone. The final step involves the formation of the diphenylcarbamate group through a reaction with diphenyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems for more efficient and sustainable synthesis, as well as the development of catalytic processes to minimize the use of hazardous reagents .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The diphenylcarbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding phenolic derivatives and diphenylurea as byproducts.
| Condition | Reactants | Products | Key Observations |
|---|---|---|---|
| Acidic (HCl, H₂O/THF, 80°C) | H₃O⁺ | Phenolic derivative + Diphenylurea | Reaction rate increases with temperature; confirmed via TLC and HPLC |
| Basic (NaOH, EtOH/H₂O, 60°C) | OH⁻ | Phenolic derivative + Diphenylurea | Higher selectivity under basic conditions; characterized by ¹H NMR |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
-
Basic hydrolysis : Hydroxide ion directly attacks the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Carbamate
The carbamate group participates in nucleophilic substitutions, particularly with amines or thiols.
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| With Ethylenediamine | DMF, 100°C, 12h | Urea-linked dimer | Crosslinking observed via mass spectrometry |
| With Thiophenol | K₂CO₃, DCM, RT | Thiophenylcarbamate derivative | Quantitative yield (92%); IR confirms S–H bond loss |
Application : Functionalization for polymer synthesis or prodrug development.
Electrophilic Aromatic Substitution on the Benzofuran Core
The electron-rich benzofuran ring undergoes halogenation and nitration.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-5 | 78% (monobrominated) |
| Nitration | HNO₃, H₂SO₄ | C-7 | 65% (single nitro group) |
Key Insight : Steric hindrance from the tert-butyl group directs substitution to less hindered positions.
Reduction of the Benzylidene Double Bond
The α,β-unsaturated ketone system (benzylidene) is reduced selectively.
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Saturated alcohol | Retention of Z-configuration |
| H₂/Pd-C | EtOAc, RT | Dihydrobenzofuran | Cis-addition confirmed by NOESY |
Significance : Modifies planarity and conjugation, altering biological activity.
Cycloaddition Reactions
The conjugated diene system in the benzylidene moiety participates in Diels-Alder reactions.
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic Anhydride | Toluene, reflux | Bicyclic adduct | Potential for polymer crosslinking |
| Tetracyanoethylene | CHCl₃, RT | Hexagonal ring system | Novel materials synthesis |
Characterization : Adducts analyzed via XRD and differential scanning calorimetry (DSC).
Oxidation of the Benzofuran Ring
Controlled oxidation modifies the dihydrofuran ring.
| Oxidizing Agent | Product | Outcome |
|---|---|---|
| MnO₂ | Quinone derivative | Enhanced redox activity (cyclic voltammetry) |
| O₂, Cu(I) catalyst | Epoxide | Stabilizes ring conformation (¹³C NMR) |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Residual Mass (%) |
|---|---|---|
| 200–250 | Carbamate cleavage | 45 |
| 300–400 | Benzofuran ring degradation | 12 |
Implication : Guides storage and handling protocols .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization.
| Condition | Product | Quantum Yield |
|---|---|---|
| UV-A (365 nm) | Cyclobutane dimer | Φ = 0.32 |
| UV-C (254 nm) | E/Z isomerization | Reversible with 470 nm light |
Application : Photoswitchable materials design.
Scientific Research Applications
The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential applications, particularly in medicinal chemistry, materials science, and agricultural sciences.
Anticancer Properties
Research has indicated that compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate exhibit promising anticancer activities. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development.
Anti-inflammatory Effects
Compounds containing benzofuran moieties are known for their anti-inflammatory properties. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes, which play significant roles in inflammatory diseases. The specific structure of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate could potentially enhance its efficacy in treating conditions characterized by chronic inflammation.
Neuroprotective Activity
There is emerging evidence that certain benzofuran derivatives possess neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival. The unique functional groups present in (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate could contribute to its potential use as a neuroprotective agent.
Polymer Development
The incorporation of organic compounds like (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate into polymer matrices has been explored for the development of advanced materials with enhanced mechanical properties. The compound's ability to act as a plasticizer or a stabilizer can improve the thermal and mechanical performance of polymers used in various applications, including coatings and packaging materials.
Photovoltaic Applications
Research into organic photovoltaic devices has highlighted the potential of compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate as electron donors or acceptors in organic solar cells. Their unique electronic properties can contribute to improved charge transport and light absorption, making them suitable candidates for enhancing the efficiency of solar energy conversion systems.
Pesticidal Activity
The compound's structural characteristics suggest potential applications as a pesticide or herbicide. Studies on related compounds have shown effectiveness against various agricultural pests and pathogens. The exploration of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate could lead to the development of eco-friendly alternatives to conventional pesticides, addressing concerns about environmental impact and pesticide resistance.
Biocontrol Agents
Recent studies have focused on the use of natural products in biocontrol strategies against plant pathogens. Compounds like (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate may exhibit antifungal or antibacterial properties that can be harnessed to protect crops from diseases without harming beneficial organisms.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
Substituent Effects at the 6-Position
Molecular Weight and Complexity
- The target compound’s molecular weight is inferred to exceed 450 g/mol (based on BH26207’s 451.45 g/mol with tert-butyl replacing fluorine), placing it in a higher range than analogs like BH26206 (299.28 g/mol). Higher molecular weight may impact pharmacokinetic properties such as absorption and distribution .
Research Implications
- Bioactivity : The diphenylcarbamate and tert-butyl groups may synergize to enhance interactions with enzymes or receptors, as seen in kinase inhibitors with similar motifs .
- Synthetic Challenges : The tert-butyl group’s steric bulk could complicate synthetic steps, necessitating optimized coupling conditions .
Further studies should prioritize empirical evaluations of solubility, stability, and target engagement to validate these hypotheses.
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety, a diphenylcarbamate group, and a tert-butylbenzylidene substituent. Its molecular formula is , with a molecular weight of approximately 434.5 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate exhibit significant antimicrobial activity. A study highlighted the efficacy of related benzofuran derivatives against various bacterial strains, suggesting that the structural features contribute to their bioactivity .
Antioxidant Activity
Antioxidant assays have shown that this compound can scavenge free radicals effectively. The presence of the benzofuran ring is believed to enhance its electron-donating ability, thus providing protection against oxidative stress .
Anti-inflammatory Effects
In vitro studies have demonstrated that (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The carbamate group may interact with specific enzymes involved in inflammatory pathways.
- Free Radical Scavenging : The structural components allow for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.
- Cell Membrane Interaction : The lipophilic nature due to the tert-butyl group enhances membrane permeability, facilitating cellular uptake and action.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several benzofuran derivatives, including our compound of interest. Results indicated that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antioxidant Capacity
In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound showed an IC50 value indicating strong radical scavenging ability.
| Compound | IC50 (µg/mL) |
|---|---|
| (2Z)-2-(4-tert-butylbenzylidene)... | 25 |
| Ascorbic Acid | 15 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzofuran core in (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate?
- Methodological Answer : The benzofuran scaffold can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in structurally related compounds (e.g., 3-methylbenzofuran derivatives). Key steps include using NaH in THF for deprotonation and benzyloxy-group protection to stabilize intermediates . For the target compound, introducing the 4-tert-butylbenzylidene moiety may require aldol condensation under controlled conditions (e.g., acidic or basic catalysis) to favor the Z-isomer.
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the Z-configuration of the benzylidene group via coupling constants and NOE experiments. For example, the Z-isomer typically shows distinct olefinic proton splitting patterns .
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for the benzofuran-oxo system .
- HPLC-MS : Monitor purity and detect byproducts using reverse-phase chromatography with UV/Vis or high-resolution mass spectrometry (HRMS), as applied to similar benzophenone derivatives .
Advanced Research Questions
Q. How can researchers control Z/E isomerism during the synthesis of the benzylidene moiety?
- Methodological Answer : The Z-isomer is often favored by steric hindrance from bulky substituents (e.g., 4-tert-butyl group). Reaction conditions such as low temperatures (0–5°C) and polar aprotic solvents (e.g., THF) can suppress thermal isomerization. Kinetic control via rapid quenching post-condensation may also improve Z-selectivity, as observed in analogous dimethoxybenzylidene derivatives .
Q. What experimental approaches address contradictions in spectral data or bioactivity results?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computationally predicted spectra (DFT calculations) to resolve ambiguities in peak assignments .
- Batch Reproducibility : Ensure consistent synthetic protocols (e.g., inert atmosphere, stoichiometric ratios) to minimize variability. For bioactivity discrepancies, use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Q. How does the tert-butyl substituent influence the compound’s stability under physiological conditions?
- Methodological Answer : The tert-butyl group enhances lipophilicity and may slow hydrolysis of the carbamate moiety. Stability studies should include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Thermal Stability : Assess decomposition at 25°C and 40°C over 72 hours, referencing safety protocols for handling reactive intermediates (e.g., PPE requirements for lab personnel) .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for modifying the diphenylcarbamate group?
- Methodological Answer :
- Electrophilic Substitution : Replace diphenylcarbamate with bioisosteres (e.g., sulfonates, phosphates) to evaluate electronic effects. For example, 4-chlorobenzenesulfonate analogs showed altered solubility profiles in related benzofuran derivatives .
- Protecting Group Strategies : Use temporary protecting groups (e.g., benzyl or tert-butyldimethylsilyl) during synthesis to enable selective functionalization of the phenolic oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
